4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One
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Overview
Description
SMARt-420 is the first-in-class activator of a cryptic alternative bioactivation pathway of ethionamide in M. tuberculosis, circumventing the classic activation pathway, fully reversing ethionamide-acquired resistance and clearing ethionamide-resistant infection in mice, also increasing the basal sensitivity of bacteria to ethionamide.
Scientific Research Applications
Antihypertensive Activity
4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One compounds have been studied for their antihypertensive activity. For instance, compounds with this structure, substituted in the 4 position, have shown significant antihypertensive effects in spontaneous hypertensive rats. Some derivatives are designed as mixed alpha- and beta-adrenergic receptor blockers, lowering blood pressure without acting as beta-adrenergic blockers. They exhibit alpha-adrenergic blocking properties, with varying degrees of antagonism towards alpha 1 and alpha 2-adrenoceptors (Caroon et al., 1981).
NK2 Receptor Antagonism
Certain derivatives of this compound have been shown to have potent and selective non-peptide tachykinin NK2 receptor antagonist properties. These properties are evident in their ability to inhibit bronchoconstriction induced by NK2 receptor agonists in animal models. This indicates potential therapeutic use in conditions involving NK2 receptor activity, such as respiratory disorders (Smith et al., 1995).
Neuroprotective Effects
Some 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have demonstrated a protective effect against brain edema and memory and learning deficits. They exhibit inhibitory action on calcium uptake into cerebrocortical synaptosomes and protect against brain edema induced by triethyltin chloride in rats. Furthermore, these compounds have shown promise in preventing learning and memory deficits caused by various agents, suggesting potential applications in neuroprotection and cognitive enhancement (Tóth et al., 1997).
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of 4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One derivatives. These studies provide insights into their molecular structure, conformations, and potential for forming various molecular complexes. Understanding these properties is crucial for tailoring these compounds for specific therapeutic or chemical applications (Chiaroni et al., 2000), (Wang et al., 2011).
properties
Product Name |
4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One |
---|---|
Molecular Formula |
C17H19F3N2O2 |
Molecular Weight |
340.3462 |
IUPAC Name |
4,4,4-Trifluoro-1-(3-phenyl-1-oxa-2,8-diaza-spiro[4.5]dec-2-en-8-yl)-butan-1-one |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)7-6-15(23)22-10-8-16(9-11-22)12-14(21-24-16)13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
IBVDSAFESRHIBV-UHFFFAOYSA-N |
SMILES |
O=C(N(CC1)CCC21CC(C3=CC=CC=C3)=NO2)CCC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SMARt-420 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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